

4,5-Difluoro-2-methoxybenzyl Chloride: Technical Profile and Synthesis Guide

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzyl
chloride

Cat. No.: B8649585

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Executive Summary

4,5-Difluoro-2-methoxybenzyl chloride (CAS: 303044-01-1) is a specialized electrophilic building block used primarily in medicinal chemistry.^{[1][2][3]} It serves as a critical intermediate for introducing the 4,5-difluoro-2-methoxybenzyl motif—a lipophilic, metabolically stable variant of the classic p-methoxybenzyl (PMB) group. The presence of fluorine atoms at the 4 and 5 positions modulates the electronic properties of the aromatic ring, enhancing metabolic stability against oxidative metabolism while maintaining the steric profile required for ligand-target interactions.

Chemical Identity & Physical Properties^{[4][5][6][7][8]} ^[9]

The compound is characterized by a benzyl chloride core substituted with a methoxy group at the ortho position and two fluorine atoms at the para and meta positions relative to the methoxy group.

Structural Data

Property	Value
IUPAC Name	1-(Chloromethyl)-4,5-difluoro-2-methoxybenzene
CAS Number	303044-01-1
Molecular Formula	
Molecular Weight	192.59 g/mol
SMILES	<chem>COc1cc(F)c(F)cc1CCl</chem>
InChIKey	MRKNPXQHXLCTD-UHFFFAOYSA-N

Physical Specifications

Parameter	Specification	Note
Appearance	Colorless to pale yellow liquid	Darkens upon storage due to HCl release.
Boiling Point	~115–120 °C (at 15 mmHg)	Predicted based on analogues.
Density	~1.35 g/mL	Estimated.
Solubility	DCM, THF, Toluene, Ethyl Acetate	Reacts with protic solvents (MeOH, Water).
Stability	Moisture Sensitive	Hydrolyzes to the corresponding alcohol and HCl.

Strategic Synthesis Protocols

Two primary routes are recommended for the synthesis of **4,5-difluoro-2-methoxybenzyl chloride**. Route A is preferred for laboratory-scale high-purity applications, while Route B is a direct functionalization method suitable for scale-up, provided regioisomer separation is managed.

Route A: Deoxychlorination of Benzyl Alcohol (High Fidelity)

This pathway ensures the highest regiochemical purity as the substitution pattern is established in the precursor.

- Precursor: 4,5-Difluoro-2-methoxybenzyl alcohol.

- Reagent: Thionyl chloride () or Methanesulfonyl chloride ()/LiCl.

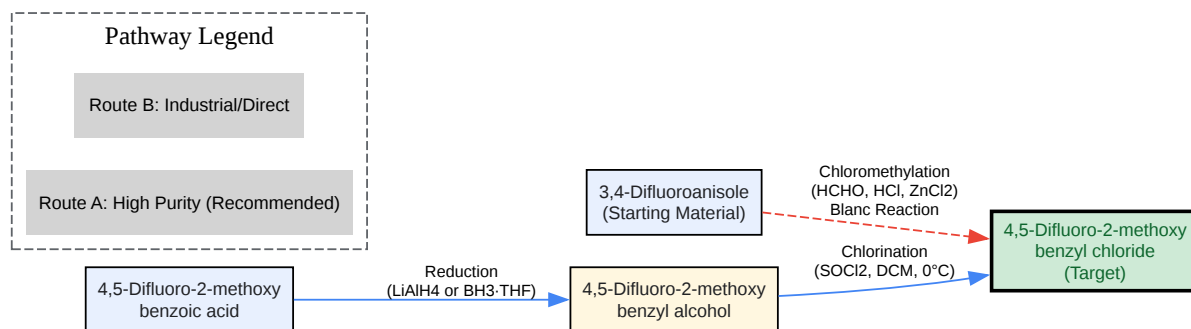
- Mechanism: substitution (or with without base).

Route B: Chloromethylation of 3,4-Difluoroanisole (Direct)

This route utilizes the directing effects of the methoxy group to install the chloromethyl moiety.

- Substrate: 3,4-Difluoroanisole (1,2-difluoro-4-methoxybenzene).
- Reagents: Paraformaldehyde / HCl (gas) / (Blanc Reaction conditions).
- Regioselectivity: The methoxy group directs ortho/para. The para position is blocked by Fluorine. The two ortho positions are C2 and C6. C6 is sterically less hindered than C2 (which is flanked by OMe and F), favoring the formation of the desired 1-(chloromethyl)-4,5-difluoro-2-methoxybenzene.

Synthesis Workflow Diagram



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Caption: Synthesis pathways comparing the stepwise reduction-chlorination (Route A) vs. direct chloromethylation (Route B).

Detailed Experimental Protocol (Route A)

This protocol describes the conversion of 4,5-difluoro-2-methoxybenzyl alcohol to the chloride. This method minimizes the formation of bis-alkylated byproducts common in direct chloromethylation.

Materials

- Starting Material: 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv).
- Reagent: Thionyl Chloride (SOCl_2) (1.2 equiv).
- Solvent: Dichloromethane (DCM) (anhydrous).
- Catalyst: DMF (Dimethylformamide) (catalytic, 1-2 drops).

Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet.

- Dissolution: Charge the flask with 4,5-difluoro-2-methoxybenzyl alcohol and anhydrous DCM (concentration ~0.2 M). Cool the solution to 0 °C using an ice bath.
- Activation: Add catalytic DMF (activates via the Vilsmeier-Haack intermediate).
- Addition: Add Thionyl Chloride dropwise over 15 minutes. Note: Gas evolution (HCl,) will occur. Vent to a scrubber.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]
 - Endpoint: Disappearance of the alcohol peak.
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove solvent and excess .
 - Caution: Do not use an aqueous workup if the product is intended for immediate use, as benzyl chlorides hydrolyze.
 - If purification is needed: Flash chromatography on silica gel (rapid elution with Hexane/DCM) or vacuum distillation.
- Storage: Store under nitrogen at 4 °C.

Handling, Safety, and Stability

Hazard Classification: Corrosive (Category 1B), Lachrymator.

Critical Safety Parameters

- Lachrymator: This compound is a potent tear gas. All operations must be performed in a functioning fume hood.

- Corrosivity: Causes severe skin burns and eye damage.^{[5][6][7]} Alkylating agent (potential mutagen).
- Hydrolysis: Reacts with moisture to release HCl gas. Pressure buildup in sealed containers is a risk.

Personal Protective Equipment (PPE)

- Respiratory: Full-face respirator recommended if working outside a glovebox/hood (emergency only).
- Skin: Double gloving (Nitrile/Neoprene). Standard lab coat.
- Eyes: Chemical safety goggles (face shield preferred).

Neutralization Protocol

In case of a spill:

- Cover with solid sodium bicarbonate () or calcium carbonate.
- Slowly add water to hydrolyze the chloride to the alcohol (exothermic).
- Dispose of the resulting slurry as halogenated organic waste.

Analytical Characterization

The following spectral data are predicted based on the substituent effects of the 4,5-difluoro and 2-methoxy groups on the benzyl chloride core.

¹H NMR (400 MHz,)

- 6.90 – 7.15 ppm (m, 2H): Aromatic protons. The proton at C6 (ortho to) will appear as a doublet of doublets (coupling with F5 and F4). The proton at C3 (ortho to OMe) will appear as a doublet of doublets.

- 4.65 ppm (s, 2H): Benzylic methylene (). This is the diagnostic peak.
- 3.85 ppm (s, 3H): Methoxy group ().

F NMR ()

- Two distinct signals in the range of -130 to -150 ppm, showing complex second-order coupling ().

Mass Spectrometry (GC-MS / EI)

- Molecular Ion (): 192 (100%), 194 (33%) [Chlorine isotope pattern].
- Fragment (): 157 (Loss of Cl, formation of fluorinated methoxybenzyl cation).

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